2-(benzylamino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Description
The compound “2-(benzylamino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a derivative of quinazolinone . Quinazolinone derivatives are nitrogen-rich heterocycles that are useful bioactive scaffolds in medicinal chemistry and synthetic applications . They have been synthesized starting with anthranilic acid and cinnamoylisothiocyanate .
Synthesis Analysis
The synthesis of quinazolinone derivatives involves starting with anthranilic acid and cinnamoylisothiocyanate, yielding high yields of 55–99% . The structures of these compounds were elucidated by 1H/13C NMR, FTIR spectroscopy, MS, and elemental analysis . A green synthesis method has also been reported, involving a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature .Molecular Structure Analysis
The molecular structure of these compounds was determined using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . The IR spectrum of thiadiazoloquinazolin-5-one revealed absorption bands at 1683 and 1627 cm −1 for (amidic C=O) and (C=N) groups, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . This reaction gave an excellent yield of products (90–97%) in a swift reaction (25-30 min) .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were determined using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . The IR spectrum of thiadiazoloquinazolin-5-one revealed absorption bands at 1683 and 1627 cm −1 for (amidic C=O) and (C=N) groups, respectively .Future Directions
Properties
IUPAC Name |
2-(benzylamino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-24-14-8-12-13(9-15(14)25-2)20-18-22(16(12)23)21-17(26-18)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINFMUSHLAFAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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